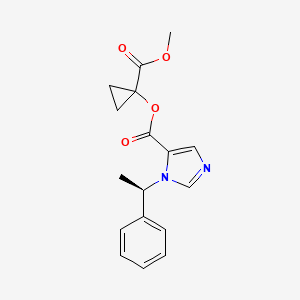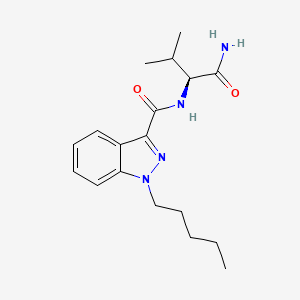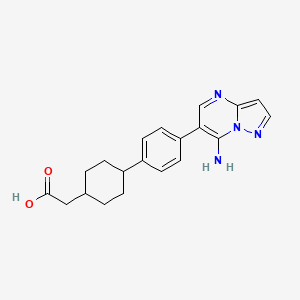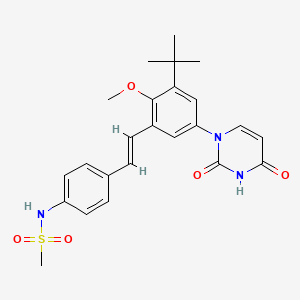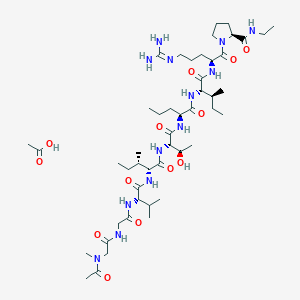
ACT-281959
Vue d'ensemble
Description
ACT-281959 est un composé novateur qui sert de promédicament pour ACT-246475. C'est un antagoniste puissant et sélectif du récepteur P2Y12, qui joue un rôle crucial dans l'agrégation plaquettaire. Ce composé a montré une efficacité antithrombotique prometteuse dans des études précliniques et est entré en essais cliniques pour une évaluation plus approfondie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
ACT-281959 est synthétisé via un processus en plusieurs étapes qui implique la préparation de sa forme active, ACT-246475, suivie de la conversion en forme promédicament. La synthèse d'ACT-246475 implique les étapes clés suivantes :
Formation du noyau pyrimidique : Cette étape implique la réaction de matières premières appropriées pour former la structure cyclique pyrimidique.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le noyau pyrimidique via une série de réactions, notamment la substitution nucléophile et la formation de liaisons amides.
Estérification : La dernière étape implique l'estérification de la fraction acide phosphonique pour former this compound
Méthodes de production industrielle
La production industrielle d'this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
ACT-281959 subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le promédicament est activé via l'hydrolyse de ses chaînes esters, le convertissant en sa forme active, ACT-246475.
Oxydation et réduction : Ces réactions peuvent se produire lors du traitement métabolique du composé dans l'organisme.
Substitution : Des réactions de substitution nucléophile sont impliquées dans la synthèse du composé.
Réactifs et conditions courantes
Hydrolyse : Généralement réalisée en conditions acides ou basiques en utilisant de l'eau ou des solutions aqueuses.
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés
Principaux produits formés
Le principal produit formé à partir de l'hydrolyse d'this compound est ACT-246475, qui est la forme active du composé. D'autres produits secondaires peuvent inclure divers métabolites formés lors du traitement métabolique .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'activation des promédicaments et la conception d'antagonistes sélectifs des récepteurs.
Biologie : Étudié pour son rôle dans l'agrégation plaquettaire et ses applications thérapeutiques potentielles dans les maladies cardiovasculaires.
Médecine : En cours d'essais cliniques pour son efficacité antithrombotique et sa sécurité chez l'homme.
Industrie : Applications potentielles dans le développement de nouvelles thérapies antithrombotiques et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
This compound exerce ses effets en ciblant le récepteur P2Y12, un récepteur clé impliqué dans l'agrégation plaquettaire. Lors de l'administration, le promédicament est hydrolysé en sa forme active, ACT-246475, qui se lie au récepteur P2Y12 et inhibe son activité. Cela empêche l'activation des plaquettes et réduit le risque de formation de thrombus. Les voies moléculaires impliquées incluent l'inhibition de l'agrégation plaquettaire induite par l'adénosine diphosphate .
Applications De Recherche Scientifique
ACT-281959 has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and the design of selective receptor antagonists.
Biology: Investigated for its role in platelet aggregation and its potential therapeutic applications in cardiovascular diseases.
Medicine: Undergoing clinical trials for its antithrombotic efficacy and safety in humans.
Industry: Potential applications in the development of new antithrombotic therapies and as a reference compound in pharmaceutical research
Mécanisme D'action
ACT-281959 exerts its effects by targeting the P2Y12 receptor, a key receptor involved in platelet aggregation. Upon administration, the prodrug is hydrolyzed to its active form, ACT-246475, which binds to the P2Y12 receptor and inhibits its activity. This prevents the activation of platelets and reduces the risk of thrombus formation. The molecular pathways involved include the inhibition of adenosine diphosphate-induced platelet aggregation .
Comparaison Avec Des Composés Similaires
Composés similaires
Clopidogrel : Un autre antagoniste du récepteur P2Y12 utilisé comme agent antithrombotique.
Prasugrel : Un agent antiplaquettaire de la classe des thiénopyridines qui cible également le récepteur P2Y12.
Ticagrelor : Un antagoniste réversible du récepteur P2Y12 avec une structure chimique différente
Unicité d'ACT-281959
This compound est unique en raison de sa nature de promédicament, qui permet d'améliorer les propriétés pharmacocinétiques et d'élargir la fenêtre thérapeutique par rapport aux autres antagonistes du récepteur P2Y12. Son inhibition sélective et puissante du récepteur P2Y12, combinée à son profil de sécurité favorable, en fait un candidat prometteur pour un développement ultérieur en tant que thérapie antithrombotique .
Propriétés
Numéro CAS |
1159501-31-1 |
|---|---|
Formule moléculaire |
C38H55N6O14P |
Poids moléculaire |
850.8 g/mol |
Nom IUPAC |
butyl 4-[(2R)-3-[bis(propan-2-yloxycarbonyloxymethoxy)phosphoryl]-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C38H55N6O14P/c1-7-8-20-52-36(47)43-18-16-42(17-19-43)35(46)31(23-59(50,55-24-53-37(48)57-26(2)3)56-25-54-38(49)58-27(4)5)40-34(45)30-21-32(44-15-14-29(22-44)51-6)41-33(39-30)28-12-10-9-11-13-28/h9-13,21,26-27,29,31H,7-8,14-20,22-25H2,1-6H3,(H,40,45)/t29-,31-/m0/s1 |
Clé InChI |
ZDPYSJCPGHHDID-SMCANUKXSA-N |
SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
SMILES isomérique |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |
SMILES canonique |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ACT-281959; ACT 281959; ACT281959. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




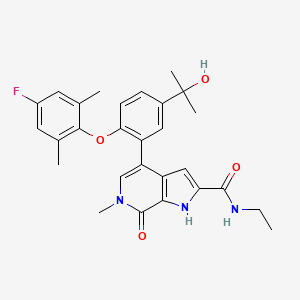
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
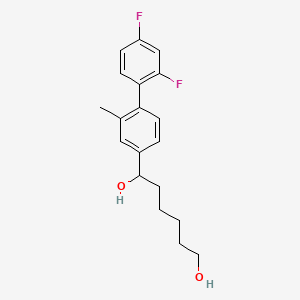


![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)
